Home > Products > Screening Compounds P135632 > 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol - 91493-94-6

2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Catalog Number: EVT-1786787
CAS Number: 91493-94-6
Molecular Formula: C12H9N3O
Molecular Weight: 211.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives

Compound Description: This series of compounds was designed as NF-κB inducing kinase (NIK) inhibitors for treating psoriasis []. A key derivative, 4-(3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-morpholinophenyl)-2-(thiazol-2-yl)but-3-yn-2-ol (12f), demonstrated potent NIK inhibition, good selectivity, and favorable pharmacokinetic properties. Oral administration of 12f in a psoriasis mouse model effectively alleviated psoriasis symptoms, including erythema, swelling, and skin thickening, by attenuating pro-inflammatory cytokine expression and macrophage infiltration [].

Butyl-Ethyl-[2,5,6-trimethyl-7-(2,4,6-trimethyl-phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-amine (Antalarmin)

Compound Description: Antalarmin is a compound with known pharmacological activity. Two isotopomers of antalarmin, butyl-[13C2]ethyl-[2,5,6-trimethyl-7-(2,4,6-trimethyl-phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-amine (1) and butyl-ethyl-[2-13C]-[2,5,6-trimethyl-7-(2,4,6-trimethyl-phenyl)-7H-pyrrolo[2,3-d]-[2-13C] pyrimidin-4-yl]-amine (2), were synthesized with carbon-13 labeling for use in pharmacokinetic studies [].

7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)

Compound Description: GSK2606414 is a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) []. It was discovered through screening and lead optimization using the human PERK crystal structure []. GSK2606414 exhibits oral bioavailability and inhibits PERK activation in cells, leading to the inhibition of tumor growth in a human tumor xenograft mouse model [].

N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Compound Description: This compound was synthesized through a simple coupling reaction between 3-(4-Chlorophenoxy)phenyl)methanamine and 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine []. Docking studies were performed to investigate its potential biological activities [].

Overview

2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a compound of significant interest in the field of medicinal chemistry due to its structural characteristics and potential biological activities. This compound belongs to the pyrrolo[2,3-d]pyrimidine class, which is known for its diverse pharmacological properties, including anti-cancer and anti-inflammatory activities. The compound's structure features a pyrrolo ring fused to a pyrimidine, with a hydroxyl group at the 4-position and a phenyl substituent at the 2-position.

Source and Classification

The compound can be classified under heterocyclic compounds, specifically as a pyrrolo[2,3-d]pyrimidine derivative. It is often synthesized as an intermediate in the preparation of various pharmaceutical agents, including those targeting kinases and other enzymes involved in disease processes. The synthesis of this compound is documented in various patents and scientific literature, highlighting its relevance in drug discovery and development.

Synthesis Analysis

Methods

The synthesis of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can be achieved through several methods. One notable approach involves the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with phenylacetaldehyde under acidic conditions. This method typically yields moderate to high purity levels but may require additional purification steps such as column chromatography.

Technical Details

  1. Starting Materials:
    • 2-amino-4-hydroxy-6-methylpyrimidine
    • Phenylacetaldehyde
  2. Reaction Conditions:
    • Acidic medium (e.g., hydrochloric acid)
    • Heating under reflux for several hours
  3. Yield: The yield can vary based on reaction conditions but typically ranges from 60% to 80%.

Alternative methods include modifications of existing synthetic routes for pyrrolo[2,3-d]pyrimidines that utilize different reagents or catalysts to improve yield and reduce reaction time.

Molecular Structure Analysis

Structure

The molecular formula of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is C12H10N2O. Its structure comprises a pyrrolo ring fused with a pyrimidine ring, incorporating a hydroxyl group (-OH) at the 4-position and a phenyl group attached to the 2-position.

Data

  • Molecular Weight: Approximately 198.22 g/mol
  • Melting Point: The melting point can be around 150°C depending on purity.
  • Spectroscopic Data: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used techniques to confirm the structure.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical of pyrrolo[2,3-d]pyrimidines:

  1. Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  2. Oxidation Reactions: The hydroxyl group may also be oxidized to form carbonyl compounds under certain conditions.
  3. Condensation Reactions: It can react with aldehydes or ketones to form more complex structures through condensation mechanisms.

Technical Details

For instance, nucleophilic substitution reactions involving halogenated derivatives can yield new compounds with enhanced biological activity.

Mechanism of Action

The mechanism of action for compounds like 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol often involves interaction with specific biological targets such as kinases or enzymes involved in cell signaling pathways.

  1. Target Interaction: The compound may inhibit certain kinases by binding to their active sites or allosteric sites.
  2. Biological Activity: This inhibition can lead to reduced proliferation of cancer cells or modulation of inflammatory responses.

Data from various studies indicate that derivatives of this compound exhibit potent activity against cancer cell lines, suggesting that modifications to the structure could enhance efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and methanol; limited solubility in water.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. It is sensitive to light and should be stored in dark conditions when possible.

Applications

In scientific research, 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol serves as an important scaffold for developing novel therapeutic agents targeting various diseases:

  1. Cancer Therapy: Its derivatives have shown promise as potential anti-cancer agents by inhibiting tumor growth.
  2. Inflammation Modulation: Some studies suggest that these compounds may also have anti-inflammatory properties.
  3. Drug Development: As a key intermediate in synthesizing more complex molecules, it plays a crucial role in pharmaceutical research aimed at discovering new treatments for diseases like rheumatoid arthritis and certain cancers.
Synthetic Methodologies for Pyrrolo[2,3-d]pyrimidine Derivatives

Structure-Based Drug Design Strategies for Core Scaffold Optimization

Structure-based drug design (SBDD) leverages high-resolution target protein structures to optimize the pyrrolo[2,3-d]pyrimidine core for enhanced potency and kinase selectivity. The 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol scaffold serves as a versatile template due to its ability to form critical hydrogen bonds with kinase hinge regions through N1 and N8 atoms while accommodating steric modifications. In the development of NF-κB inducing kinase (NIK) inhibitors, researchers systematically modified the C4 position with N-phenylamine groups bearing morpholino and thiazole substituents. This yielded compound 12f (4-(3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-morpholinophenyl)-2-(thiazol-2-yl)but-3-yn-2-ol), which exhibited 10-fold improved NIK inhibition (IC₅₀ = 3.2 nM) and 150-fold selectivity over related kinases compared to earlier leads [1]. Similarly, for Protein Kinase B (PKB/Akt) inhibitors, SBDD revealed that 4-benzylpiperidine substitutions at C4 exploit a lipophilic pocket formed by P-loop residues. The 2,4-dichlorobenzyl analog demonstrated 153-fold selectivity for PKBβ over PKA—attributed to steric exclusion from the PKA active site due to a leucine residue (Leu173) versus methionine in PKB (Met282) [6].

Table 1: Impact of C4 Substituents on Kinase Selectivity

CompoundC4 ModificationPKBβ IC₅₀ (nM)PKA IC₅₀ (nM)Selectivity (PKA/PKB)
24-Chlorobenzyl6.016828
122,4-Dichlorobenzyl8.51300153
142,6-Dichlorobenzyl203300165
104-tert-Butylbenzyl273400126

Multicomponent Reaction Approaches for 4-Aminopyrrolo[2,3-d]pyrimidine Analogues

Multicomponent reactions (MCRs) combined with transition-metal-catalyzed cross-couplings enable rapid diversification of the pyrrolo[2,3-d]pyrimidine core, particularly at C4 and C6 positions. Buchwald-Hartwig amination serves as a pivotal step for installing aryl/alkylamino groups at C4 under mild conditions. For CSF1R inhibitors, coupling SEM-protected 4-chloropyrrolo[2,3-d]pyrimidine with N-methyl-(3-methylbenzyl)amine using Pd(OAc)₂/BINAP/Cs₂CO₃ in dioxane (110°C) achieved yields >80% [5]. Subsequent Suzuki-Miyaura couplings at C6 with pyridyl boronic esters employed Pd(dppf)₂Cl₂ catalysis in ethanol/water (4:1), yielding dipyridine hybrids mimicking pexidartinib’s pharmacophore. This MCR strategy produced dual EGFR/Aurora A kinase inhibitors featuring N4-(4-methoxyphenyl) substitutions, where compound 6 exhibited balanced potency (EGFR IC₅₀ = 85 nM; Aurora A IC₅₀ = 1.2 µM) [8]. Key advantages include chemoselectivity—amine and halogen functionalities remain intact during sequential reactions—and tolerance to electron-donating/withdrawing groups on aryl rings.

Table 2: Cross-Coupling Methodologies for Pyrrolo[2,3-d]pyrimidine Functionalization

Reaction TypeConditionsPosition ModifiedYield RangeKey Applications
Buchwald-HartwigPd(OAc)₂, BINAP, Cs₂CO₃, dioxane, 110°CC464–80%CSF1R inhibitors [5]
Suzuki-MiyauraPd(dppf)₂Cl₂, EtOH/H₂O (4:1), 90°CC5/C664–72%Anti-BVDV agents [2]
Nucleophilic Aromatic SubstitutionDIPEA, n-BuOH, 120°CC470–95%PKB inhibitors [6]

Functionalization Strategies at C-4 and C-7 Positions

The C4 position of pyrrolo[2,3-d]pyrimidines is preferentially targeted for diversification due to its accessibility and role in mediating kinase hinge interactions. Two dominant strategies prevail: (1) Nucleophilic displacement of C4-chloro intermediates using amines under basic conditions (e.g., DIPEA in n-BuOH at 120°C), employed for installing 4-benzylpiperidine groups in PKB inhibitors [6]; and (2) Transition-metal catalysis for aryl/heteroaryl couplings, as demonstrated in NIK inhibitors where morpholinoaniline derivatives were introduced via Pd-mediated amination [1]. Conversely, the N7 position—critical for modulating solubility and H-bonding capacity—is functionalized through deprotonation/alkylation or protection/deprotection sequences. SEM (2-(trimethylsilyl)ethoxymethyl) protection is ubiquitous, enabling C4/C6 modifications without N7 interference. Final SEM removal with trifluoroacetic acid (TFA) quantitatively regenerates N7-H, as utilized in CSF1R inhibitor synthesis [5]. For 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol derivatives, C7 alkylation remains challenging due to competing O-alkylation; selective N7 reactions require kinetically controlled conditions with silver oxide activation [4].

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis

Solid-phase and solution-phase methodologies offer complementary advantages for pyrrolo[2,3-d]pyrimidine library synthesis. Solid-phase approaches employ resin-bound intermediates (e.g., Rink amide MBHA resin) for combinatorial synthesis of 4-amino-substituted analogs. After immobilizing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid via amide linkage, nucleophilic displacement with amines and acid cleavage yields products in >85% purity. This method excels in high-throughput applications—generating 500+ compounds weekly for kinase inhibitor screening—but suffers from limited reaction temperature tolerance (<90°C) and scalability [6]. Solution-phase synthesis remains preferred for complex derivatizations requiring harsh conditions, as exemplified by the preparation of 4-(3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)phenyl)but-3-yn-2-ol derivatives. Microwave-assisted Suzuki coupling in ethanol/water (140°C, 10 min) achieved near-quantitative yields, incompatible with solid supports [2]. Economic analyses reveal solution-phase advantages for gram-scale syntheses (cost: $120/g vs. $480/g for solid-phase), while solid-phase dominates lead optimization stages requiring rapid analog access [5] [6].

Table 3: Synthesis Metrics for Solid-Phase vs. Solution-Phase Approaches

ParameterSolid-Phase SynthesisSolution-Phase Synthesis
ThroughputHigh (50–100 compounds/week)Moderate (10–20 compounds/week)
Typical Purity>85% (after cleavage)>95% (with chromatography)
Temperature Range25–90°C25–250°C (microwave-assisted)
Scale-Up FeasibilityLow (≤100 mg)High (≤1 kg)
Cost per Gram$350–$500$100–$150
Key LimitationsSolvent swelling, limited reaction diversityPurification bottlenecks

Properties

CAS Number

91493-94-6

Product Name

2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

IUPAC Name

2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

InChI

InChI=1S/C12H9N3O/c16-12-9-6-7-13-11(9)14-10(15-12)8-4-2-1-3-5-8/h1-7H,(H2,13,14,15,16)

InChI Key

FBCXXFFNKMCXBW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CN3)C(=O)N2

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CN3)C(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.